3-(4-Dimethylamino-phenyl)-propionic acid hydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

3-[4-(dimethylamino)phenyl]propanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2.ClH/c1-12(2)10-6-3-9(4-7-10)5-8-11(13)14;/h3-4,6-7H,5,8H2,1-2H3,(H,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYNBFJDEOYTIGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)CCC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40641032 | |

| Record name | 3-[4-(Dimethylamino)phenyl]propanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40641032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1134691-04-5 | |

| Record name | 3-[4-(Dimethylamino)phenyl]propanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40641032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(4-Dimethylamino-phenyl)-propionic acid hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known chemical properties of 3-(4-Dimethylamino-phenyl)-propionic acid hydrochloride. Due to the limited availability of public data, this document focuses on the confirmed structural and basic physicochemical properties. At present, detailed experimental protocols for its synthesis, purification, and analysis, as well as information on its biological activities and potential signaling pathways, are not extensively documented in publicly accessible scientific literature. This guide serves as a foundational resource, summarizing the existing knowledge and highlighting areas where further research is required.

Chemical Identity and Properties

3-(4-Dimethylamino-phenyl)-propionic acid hydrochloride is a substituted aromatic propionic acid derivative. Its core structure consists of a phenyl ring substituted with a dimethylamino group at the para-position and a propionic acid hydrochloride group.

General Information

| Property | Value | Reference |

| IUPAC Name | 3-[4-(dimethylamino)phenyl]propanoic acid;hydrochloride | [1] |

| Synonyms | Benzenepropanoic acid, 4-(dimethylamino)-, hydrochloride (1:1) | |

| CAS Number | 1134691-04-5 | |

| Molecular Formula | C₁₁H₁₆ClNO₂ | |

| Molecular Weight | 229.70 g/mol | |

| Physical Form | Solid |

Physicochemical Data

Quantitative data regarding the melting point, boiling point, and solubility of 3-(4-Dimethylamino-phenyl)-propionic acid hydrochloride are not consistently available in the surveyed literature. Data reported for the similar-sounding but structurally distinct compound, 3-(dimethylamino)propanoic acid hydrochloride, should not be used for this substance.

Structural Information

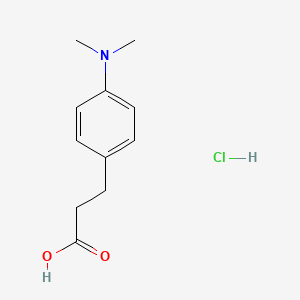

The structural formula of 3-(4-Dimethylamino-phenyl)-propionic acid hydrochloride is presented below.

Caption: Chemical structure of 3-(4-Dimethylamino-phenyl)-propionic acid hydrochloride.

Experimental Data

Synthesis and Purification

Analytical Data

No specific, publicly available spectral data (e.g., ¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for 3-(4-Dimethylamino-phenyl)-propionic acid hydrochloride has been identified. Commercial suppliers note that they do not typically collect analytical data for this compound[2].

Biological Activity and Toxicological Information

Pharmacological and Biological Profile

There is currently no available information in peer-reviewed scientific literature regarding the biological activity, mechanism of action, or potential signaling pathways associated with 3-(4-Dimethylamino-phenyl)-propionic acid hydrochloride. Broader research on substituted phenylpropanoic acids suggests a wide range of potential pharmacological activities, including roles as activators of peroxisome proliferator-activated receptors (PPARs), which are involved in metabolic regulation[2][3]. However, the specific activities of the dimethylamino-substituted compound remain uninvestigated.

Safety and Handling

Based on available supplier safety data sheets, 3-(4-Dimethylamino-phenyl)-propionic acid hydrochloride is classified with the GHS07 pictogram, indicating it may cause skin sensitization.

-

Signal Word: Warning

-

Hazard Statement: H317 (May cause an allergic skin reaction)

-

Precautionary Statement: P280 (Wear protective gloves/protective clothing/eye protection/face protection)

Standard laboratory safety protocols should be followed when handling this compound, including the use of personal protective equipment.

Conclusion and Future Directions

3-(4-Dimethylamino-phenyl)-propionic acid hydrochloride is a chemical compound for which there is a notable lack of comprehensive scientific data. While its basic chemical identity is established, critical information for its application in research and development, such as detailed physicochemical properties, robust experimental protocols, and biological activity, is absent from the public record.

This guide underscores the need for foundational research to characterize this molecule fully. Future studies should aim to:

-

Develop and publish a reliable, high-yield synthetic route and purification protocol.

-

Perform comprehensive analytical characterization, including NMR, IR, and mass spectrometry, to establish a reference spectral library.

-

Investigate its physicochemical properties, including solubility in various solvents and its melting point.

-

Conduct in vitro and in vivo studies to determine its biological activities and elucidate any potential mechanisms of action and associated signaling pathways.

Such research would be invaluable for assessing the potential of 3-(4-Dimethylamino-phenyl)-propionic acid hydrochloride for applications in drug discovery and other scientific disciplines.

References

- 1. 3-(4-(Dimethylamino)Phenyl)Propanoic Acid Hydrochloride | C11H16ClNO2 | CID 24721206 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Design and synthesis of substituted phenylpropanoic acid derivatives as human peroxisome proliferator-activated receptor alpha/delta dual agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and evaluation of substituted phenylpropanoic acid derivatives as human peroxisome proliferator activated receptor activators. Discovery of potent and human peroxisome proliferator activated receptor alpha subtype-selective activators - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-(4-Dimethylamino-phenyl)-propionic acid hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and potential biological significance of 3-(4-Dimethylamino-phenyl)-propionic acid hydrochloride. Due to the limited availability of experimental data for this specific compound, this guide incorporates information on closely related analogues to provide a broader context for its potential characteristics and applications. This document is intended to serve as a foundational resource for researchers and professionals engaged in drug discovery and development.

Chemical Identity and Molecular Structure

3-(4-Dimethylamino-phenyl)-propionic acid hydrochloride is a derivative of propionic acid featuring a phenyl ring substituted with a dimethylamino group at the para position. The compound is supplied as a hydrochloride salt.

Molecular Structure:

Caption: 2D structure of 3-(4-Dimethylamino-phenyl)-propionic acid hydrochloride.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

| Molecular Formula | C₁₁H₁₆ClNO₂ | |

| Molecular Weight | 229.70 g/mol | |

| SMILES String | O=C(O)CCC1=CC=C(C=C1)N(C)C.[H]Cl | |

| InChI Key | WYNBFJDEOYTIGZ-UHFFFAOYSA-N |

Physicochemical Properties

For context, a related compound, 3-(Dimethylamino)propionic acid hydrochloride (without the phenyl group), has a reported melting point of 186-191 °C. However, this should be considered with caution as the presence of the 4-dimethylamino-phenyl group will significantly influence the physical properties.

Table 2: Physicochemical Data (Limited)

| Property | Value | Source |

| Physical Form | Solid |

Synthesis and Experimental Protocols

A specific, validated synthesis protocol for 3-(4-Dimethylamino-phenyl)-propionic acid hydrochloride is not detailed in the available literature. However, a plausible synthetic route can be inferred from protocols for analogous compounds.

Hypothetical Synthesis Workflow:

A potential synthetic pathway could involve the following key steps:

Caption: A possible synthetic workflow for the target compound.

Note: This represents a generalized approach. Optimization of reagents, reaction conditions, and purification methods would be necessary.

Spectroscopic Analysis

Comprehensive spectroscopic data (NMR, IR, MS) for 3-(4-Dimethylamino-phenyl)-propionic acid hydrochloride are not publicly available. Sigma-Aldrich, a supplier of this compound, explicitly states that they do not collect analytical data for this product. Researchers utilizing this compound would need to perform their own analytical characterization.

Biological Activity and Signaling Pathways

There is no specific information in the reviewed literature detailing the biological activity or associated signaling pathways for 3-(4-Dimethylamino-phenyl)-propionic acid hydrochloride.

However, the broader class of aryl-propionic acid derivatives is well-known for a range of biological activities. Many compounds in this class are non-steroidal anti-inflammatory drugs (NSAIDs).[1] It is important to note that a study on related 3-((4-hydroxyphenyl)amino)propanoic acid derivatives found that the introduction of a dimethylamino substituent on the phenyl ring resulted in a complete loss of antimicrobial activity against the tested bacterial strains. This suggests that the dimethylamino group may not be favorable for this specific type of biological activity in this class of compounds.

Given the lack of specific data, any investigation into the biological effects of 3-(4-Dimethylamino-phenyl)-propionic acid hydrochloride would be breaking new ground.

Conclusion

3-(4-Dimethylamino-phenyl)-propionic acid hydrochloride is a chemical compound with a well-defined molecular structure. However, there is a significant lack of publicly available experimental data regarding its physicochemical properties, a validated synthesis protocol, comprehensive spectroscopic analysis, and biological activity. This guide provides the available information and suggests potential avenues for synthesis and analysis based on related compounds. Further experimental investigation is required to fully characterize this molecule and explore its potential applications in research and drug development. Professionals working with this compound should undertake their own rigorous characterization and validation.

References

Technical Guide: 3-(4-Dimethylamino-phenyl)-propionic acid hydrochloride

CAS Number: 1134691-04-5

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available, in-depth technical data, including specific experimental protocols, quantitative analytical data, and detailed biological activity for 3-(4-Dimethylamino-phenyl)-propionic acid hydrochloride, is limited. A major supplier, Sigma-Aldrich, notes that they do not collect analytical data for this specific product. This guide, therefore, provides a comprehensive overview based on the known properties of the compound, general synthetic and analytical methodologies for structurally related molecules, and the established biological activities of the broader class of aryl propionic acid derivatives.

Physicochemical Properties

The fundamental physicochemical properties of 3-(4-Dimethylamino-phenyl)-propionic acid hydrochloride are summarized below. This information is crucial for its handling, formulation, and application in a research setting.

| Property | Value | Source |

| CAS Number | 1134691-04-5 | [1] |

| Molecular Formula | C₁₁H₁₆ClNO₂ | [1][2] |

| Molecular Weight | 229.70 g/mol | [2][3] |

| Appearance | Solid (form) | [3] |

| Synonyms | Benzenepropanoic acid, 4-(dimethylamino)-, hydrochloride (1:1) | [1] |

Synthesis and Purification

Proposed Synthetic Pathway

A potential synthetic route could involve the reductive amination of a suitable keto-acid or the reduction of a corresponding cinnamic acid derivative, followed by hydrochloride salt formation.

General Experimental Protocol (Hypothetical)

Step 1: Synthesis of 3-(4-Dimethylaminophenyl)propanoic acid

A mixture of 4-(dimethylamino)cinnamic acid and a palladium-on-carbon catalyst in a suitable solvent (e.g., ethanol) would be subjected to hydrogenation. The reaction progress would be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Upon completion, the catalyst would be filtered off, and the solvent removed under reduced pressure to yield the crude propanoic acid derivative.

Step 2: Formation of the Hydrochloride Salt

The crude 3-(4-Dimethylaminophenyl)propanoic acid would be dissolved in a suitable solvent like ethanol. A solution of hydrochloric acid in ethanol would then be added. The hydrochloride salt would precipitate out of the solution and could be collected by filtration, washed with a non-polar solvent like hexane, and dried.[4]

Purification: Recrystallization from a suitable solvent system (e.g., ethanol/ether) would be employed to purify the final product.

Analytical Characterization

The identity and purity of 3-(4-Dimethylamino-phenyl)-propionic acid hydrochloride would be confirmed using standard analytical techniques. The following table summarizes the expected analytical data based on its chemical structure.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons, the aliphatic chain protons (-CH₂-CH₂-), and the N-methyl protons. The integration of these signals would be consistent with the number of protons in each environment. |

| ¹³C NMR | Resonances for the aromatic carbons, the aliphatic carbons, the N-methyl carbons, and the carbonyl carbon of the carboxylic acid. |

| Mass Spectrometry (MS) | The mass spectrum would show the molecular ion peak corresponding to the free base, 3-(4-Dimethylaminophenyl)propanoic acid. |

| HPLC | A single major peak in the chromatogram would indicate the purity of the compound. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, C-H stretches of the aromatic and aliphatic groups, and C-N stretches. |

Potential Biological Activity and Signaling Pathways

While specific biological data for this compound is not available, the broader class of aryl propionic acid derivatives is known for a range of biological activities. Furthermore, the presence of the dimethylamino-phenyl moiety suggests potential interactions with various biological targets.

Areas for Investigation

-

Antimicrobial and Antifungal Activity: Recent studies on derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have shown promising antimicrobial and antifungal properties.[5]

-

Anticancer and Antioxidant Properties: The same class of compounds has also been investigated for potential anticancer and antioxidant activities.[6]

-

Neurological Activity: The structural similarity to some neurotransmitter precursors and other neuroactive compounds suggests that it could be investigated for effects on the central nervous system.

Hypothetical Mechanism of Action

Given the structural motifs, a hypothetical mechanism could involve the interaction of the compound with a specific receptor or enzyme. For instance, it could act as a ligand for a G-protein coupled receptor (GPCR), initiating a downstream signaling cascade.

Conclusion and Future Directions

3-(4-Dimethylamino-phenyl)-propionic acid hydrochloride is a commercially available compound with a defined chemical structure. However, a significant gap exists in the scientific literature regarding its detailed synthesis, analytical characterization, and biological activity. Future research should focus on:

-

Developing and publishing a detailed, optimized synthesis and purification protocol.

-

Performing comprehensive analytical characterization (NMR, MS, HPLC, etc.) to establish a reference dataset.

-

Screening the compound for a range of biological activities, particularly in the areas of oncology, microbiology, and neuroscience, based on the known activities of structurally related molecules.

-

Investigating its mechanism of action to identify potential molecular targets and signaling pathways.

This foundational work is essential for unlocking the potential of 3-(4-Dimethylamino-phenyl)-propionic acid hydrochloride in drug discovery and development.

References

- 1. calpaclab.com [calpaclab.com]

- 2. 3-(4-(Dimethylamino)Phenyl)Propanoic Acid Hydrochloride | C11H16ClNO2 | CID 24721206 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-[4-(Dimethylamino)phenyl]propanoic acid hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. prepchem.com [prepchem.com]

- 5. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

The Biological Profile of 3-(4-Dimethylamino-phenyl)-propionic acid hydrochloride: A Predictive Analysis

Executive Summary

3-(4-Dimethylamino-phenyl)-propionic acid hydrochloride is a small molecule featuring two key pharmacophoric elements: an aryl propionic acid scaffold and a phenylethylamine-like moiety. Based on these structural components, it is hypothesized that this compound may exhibit a dual pharmacological profile, potentially acting as a non-steroidal anti-inflammatory drug (NSAID) through cyclooxygenase (COX) inhibition, and/or modulating monoaminergic systems, which could confer neurological or psychiatric activities. This guide will explore these potential activities by examining the structure-activity relationships (SAR) of closely related compounds.

Chemical Structure and Properties

| Identifier | Value |

| IUPAC Name | 3-(4-Dimethylaminophenyl)propanoic acid hydrochloride |

| Molecular Formula | C₁₁H₁₆ClNO₂ |

| Molecular Weight | 229.70 g/mol |

| CAS Number | 1134691-04-5 |

| SMILES | CN(C)C1=CC=C(C=C1)CCC(=O)O.Cl |

Predicted Biological Activities and Mechanisms of Action

Potential Anti-inflammatory Activity

The aryl propionic acid backbone is a hallmark of a major class of NSAIDs, which includes well-known drugs like ibuprofen and naproxen. The primary mechanism of action for these compounds is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins, key mediators of inflammation, pain, and fever.

Hypothesized Signaling Pathway: COX Inhibition

Caption: Hypothesized mechanism of anti-inflammatory action via COX inhibition.

A review of aryl propionic acid derivatives confirms their wide-ranging biological activities, including anti-inflammatory, analgesic, and antipyretic effects, primarily through the inhibition of prostaglandin synthesis.[1][2] While most commercially available NSAIDs of this class are 2-aryl propionic acids, the 3-aryl substitution in the target compound may influence its potency and selectivity towards COX-1 and COX-2 isoforms.

Potential Neurological and Psychiatric Activity

The presence of a dimethylamino group on the phenyl ring creates a structural resemblance to phenylethylamine derivatives, a class of compounds known to interact with monoamine neurotransmitter systems.

Phenylethylamines are known to inhibit the reuptake of dopamine, norepinephrine, and serotonin by binding to their respective transporters (DAT, NET, and SERT). This inhibition leads to an increase in the synaptic concentration of these neurotransmitters, which is the mechanism behind the therapeutic effects of many antidepressants and stimulants.

Structure-activity relationship studies of β-phenethylamine derivatives have shown that substitutions on the phenyl ring can significantly influence their potency as dopamine reuptake inhibitors.[3][4] The dimethylamino substitution at the para position of the phenyl ring in the target compound could confer affinity for these transporters.

Hypothesized Workflow: Evaluation of Monoamine Transporter Interaction

Caption: Proposed experimental workflow to test for monoamine transporter interaction.

Certain phenethylamine derivatives also exhibit affinity for serotonin receptors, particularly the 5-HT₂A receptor.[5][6][7] Agonism or antagonism at this receptor is associated with the mechanism of action of various psychoactive drugs, including psychedelics and atypical antipsychotics. The substitution pattern on the phenyl ring is a key determinant of binding affinity for 5-HT₂A receptors.[5][6][7]

Analog Data and Structure-Activity Relationship (SAR) Insights

Due to the lack of direct data, we turn to the biological activities of close structural analogs.

3-[3-(Dimethylamino)phenyl]propanoic acid hydrochloride (Positional Isomer)

The meta-substituted isomer, 3-[3-(Dimethylamino)phenyl]propanoic acid hydrochloride, has been suggested to have potential antidepressant-like and analgesic properties.[8] While a specific mechanism of action has not been elucidated, this suggests that the dimethylamino-phenyl-propionic acid scaffold may indeed possess neuromodulatory activities.[8]

3-Phenylpropanoic Acid

The parent compound lacking the dimethylamino group, 3-phenylpropanoic acid, has been shown to possess antimicrobial activity against a range of bacteria and fungi.[9] This raises the possibility that the target compound could also exhibit antimicrobial properties.

Proposed Experimental Protocols for Biological Evaluation

To validate the hypothesized biological activities of 3-(4-Dimethylamino-phenyl)-propionic acid hydrochloride, the following experimental protocols are proposed.

In Vitro Cyclooxygenase (COX) Inhibition Assay

Objective: To determine the inhibitory activity of the compound against COX-1 and COX-2 enzymes.

Methodology:

-

Enzyme Preparation: Use purified ovine COX-1 and human recombinant COX-2.

-

Assay Buffer: Prepare a Tris-HCl buffer (pH 8.0) containing glutathione, hematin, and the compound to be tested at various concentrations.

-

Incubation: Pre-incubate the enzyme with the test compound for a specified time (e.g., 15 minutes) at room temperature.

-

Reaction Initiation: Initiate the reaction by adding arachidonic acid as the substrate.

-

Detection: Measure the production of prostaglandin E₂ (PGE₂) using a competitive enzyme-linked immunosorbent assay (ELISA) kit.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) for each COX isoform by plotting the percentage of inhibition against the logarithm of the compound concentration.

In Vitro Monoamine Transporter Binding Assay

Objective: To assess the binding affinity of the compound for the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.

Methodology:

-

Membrane Preparation: Use cell membranes from HEK293 cells stably expressing human DAT, NET, or SERT.

-

Radioligand: Select appropriate radioligands for each transporter (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, and [³H]citalopram for SERT).

-

Binding Reaction: Incubate the cell membranes with the radioligand and varying concentrations of the test compound in a suitable binding buffer.

-

Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Determine the inhibitory constant (Ki) by non-linear regression analysis of the competition binding data using the Cheng-Prusoff equation.

Conclusion

While the biological activity of 3-(4-Dimethylamino-phenyl)-propionic acid hydrochloride remains to be experimentally determined, its chemical structure strongly suggests a potential for dual pharmacological effects. The aryl propionic acid moiety points towards possible anti-inflammatory activity through COX inhibition, a well-trodden path for this chemical class. Concurrently, the phenylethylamine-like feature introduces the likelihood of interaction with monoamine systems, which could result in a range of neurological or psychiatric effects. The insights from its positional isomer and the core phenylpropanoic acid structure further hint at potential analgesic, antidepressant, and antimicrobial activities. This whitepaper serves as a foundational guide for researchers, proposing a clear, hypothesis-driven approach to systematically investigate the biological profile of this compound. The outlined experimental protocols provide a starting point for elucidating its mechanism of action and therapeutic potential.

References

- 1. orientjchem.org [orientjchem.org]

- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 3. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship [biomolther.org]

- 4. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure-Activity Relationship -Biomolecules & Therapeutics | Korea Science [koreascience.kr]

- 5. Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor -Biomolecules & Therapeutics | Korea Science [koreascience.kr]

- 6. Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pure.skku.edu [pure.skku.edu]

- 8. Buy 3-[3-(Dimethylamino)phenyl]propanoic acid hydrochloride | 99528-15-1 [smolecule.com]

- 9. Biological activity of phenylpropionic acid isolated from a terrestrial Streptomycetes - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 3-(4-Dimethylamino-phenyl)-propionic acid hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines the standardized methodologies for acquiring and interpreting spectroscopic data for 3-(4-Dimethylamino-phenyl)-propionic acid hydrochloride. Due to the current unavailability of specific experimental spectroscopic data for this compound in public databases, this document focuses on providing detailed, best-practice experimental protocols for Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). These protocols are intended to guide researchers in generating high-quality spectroscopic data for this and similar compounds. Additionally, a general workflow for the spectroscopic analysis of a solid organic compound is presented.

Introduction

3-(4-Dimethylamino-phenyl)-propionic acid hydrochloride (C₁₁H₁₆ClNO₂) is a solid organic compound with a molecular weight of 229.70 g/mol .[1] Spectroscopic analysis is crucial for the structural elucidation and purity assessment of such compounds in research and drug development. This guide provides the necessary experimental frameworks to obtain reliable and reproducible spectroscopic data.

Experimental Protocols

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. For a solid sample like 3-(4-Dimethylamino-phenyl)-propionic acid hydrochloride, the following protocol is recommended:

Methodology: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

-

Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide). No extensive sample preparation, such as creating a KBr pellet, is typically required.

-

Instrument Setup:

-

Spectrometer: A Fourier Transform Infrared (FT-IR) spectrometer.

-

Accessory: A single-reflection ATR accessory.

-

Detector: A deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.

-

-

Data Acquisition:

-

A background spectrum of the clean, empty ATR crystal is recorded.

-

The solid sample is then brought into firm contact with the crystal using a pressure clamp to ensure good optical contact.

-

The sample spectrum is recorded, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

The spectrum is recorded in the mid-infrared range, typically from 4000 to 400 cm⁻¹.

-

-

Data Processing: The resulting spectrum is displayed as absorbance or transmittance versus wavenumber (cm⁻¹). The background spectrum is automatically subtracted from the sample spectrum by the instrument software.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Methodology: ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation:

-

Approximately 5-10 mg of 3-(4-Dimethylamino-phenyl)-propionic acid hydrochloride is dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide - D₂O, or Dimethyl Sulfoxide-d₆ - DMSO-d₆).

-

A small amount of an internal standard, such as tetramethylsilane (TMS) or a suitable alternative for aqueous solutions, is added.

-

The solution is transferred to a 5 mm NMR tube.

-

-

Instrument Setup:

-

Spectrometer: A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz).

-

Probe: A standard broadband or inverse detection probe.

-

-

Data Acquisition for ¹H NMR:

-

The spectrometer is tuned and the magnetic field is shimmed to achieve optimal resolution.

-

A standard one-pulse ¹H NMR experiment is performed.

-

Key parameters to set include the spectral width, acquisition time, relaxation delay, and number of scans.

-

-

Data Acquisition for ¹³C NMR:

-

A proton-decoupled ¹³C NMR experiment is performed to obtain a spectrum with single lines for each unique carbon atom.

-

A larger number of scans is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to produce the final NMR spectrum. Chemical shifts are referenced to the internal standard.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.

Methodology: Electrospray Ionization - Mass Spectrometry (ESI-MS)

-

Sample Preparation:

-

A dilute solution of the sample is prepared by dissolving a small amount of 3-(4-Dimethylamino-phenyl)-propionic acid hydrochloride in a suitable solvent, typically a mixture of water and an organic solvent like methanol or acetonitrile, to a concentration of approximately 1-10 µg/mL.

-

The solution should be filtered to remove any particulate matter.

-

-

Instrument Setup:

-

Mass Spectrometer: A mass spectrometer equipped with an electrospray ionization (ESI) source. This could be a quadrupole, time-of-flight (TOF), or ion trap analyzer.

-

-

Data Acquisition:

-

The sample solution is introduced into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

The ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas flow rate, and temperature) are optimized to achieve a stable and abundant signal for the analyte ion.

-

The mass spectrum is acquired in positive ion mode to detect the protonated molecule [M+H]⁺.

-

Data is collected over a mass-to-charge (m/z) range appropriate for the expected molecular weight.

-

-

Data Processing: The acquired mass spectrum is processed to identify the m/z value of the molecular ion and any significant fragment ions. High-resolution mass spectrometry can be used to determine the elemental composition of the ions.

Data Presentation

While specific experimental data for 3-(4-Dimethylamino-phenyl)-propionic acid hydrochloride is not currently available in public spectral databases, the following tables provide a template for how such data should be presented for clarity and comparison.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Predicted Value | e.g., s, d, t, q, m | e.g., 6H | e.g., N(CH₃)₂ |

| Predicted Value | e.g., s, d, t, q, m | e.g., 2H | e.g., Ar-CH₂ |

| Predicted Value | e.g., s, d, t, q, m | e.g., 2H | e.g., CH₂-COOH |

| Predicted Value | e.g., s, d, t, q, m | e.g., 4H | e.g., Aromatic H |

| Predicted Value | e.g., s, d, t, q, m | e.g., 1H | e.g., COOH |

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (ppm) | Assignment |

| Predicted Value | e.g., N(CH₃)₂ |

| Predicted Value | e.g., Ar-CH₂ |

| Predicted Value | e.g., CH₂-COOH |

| Predicted Value | e.g., Aromatic C |

| Predicted Value | e.g., Aromatic C |

| Predicted Value | e.g., Aromatic C-N |

| Predicted Value | e.g., C=O |

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Predicted Range | e.g., Strong, Broad | e.g., O-H stretch (Carboxylic Acid) |

| Predicted Range | e.g., Medium, Sharp | e.g., C-H stretch (Aromatic) |

| Predicted Range | e.g., Medium, Sharp | e.g., C-H stretch (Aliphatic) |

| Predicted Range | e.g., Strong, Sharp | e.g., C=O stretch (Carboxylic Acid) |

| Predicted Range | e.g., Medium | e.g., C=C stretch (Aromatic) |

| Predicted Range | e.g., Strong | e.g., C-N stretch |

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| Calculated Value | 100 | [M+H]⁺ |

| Predicted Fragment | Value | Fragment Structure |

Workflow and Visualization

The general workflow for the spectroscopic analysis of a solid organic compound like 3-(4-Dimethylamino-phenyl)-propionic acid hydrochloride is depicted below. This process ensures a systematic approach from sample reception to final structural confirmation.

Conclusion

References

An In-depth Technical Guide to the 1H NMR Spectrum of 3-(4-Dimethylamino-phenyl)-propionic acid hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 3-(4-Dimethylamino-phenyl)-propionic acid hydrochloride. This document outlines the predicted spectral data, a detailed interpretation of the proton signals, a standard experimental protocol for acquiring such a spectrum, and a visual representation of the molecular structure with its proton environments.

Predicted 1H NMR Spectral Data

The following table summarizes the predicted 1H NMR data for 3-(4-Dimethylamino-phenyl)-propionic acid hydrochloride. The data has been generated using a computational prediction tool and is intended to be a representative guide for experimental analysis. Actual experimental values may vary depending on the specific conditions, such as solvent and concentration.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| H-a | 7.45 | Doublet | 8.8 | 2H |

| H-b | 7.18 | Doublet | 8.8 | 2H |

| H-c | 2.95 | Triplet | 7.6 | 2H |

| H-d | 2.65 | Triplet | 7.6 | 2H |

| H-e | 3.05 | Singlet | - | 6H |

| H-f (COOH) | ~12-13 | Broad Singlet | - | 1H |

| H-g (NH+) | ~10-12 | Broad Singlet | - | 1H |

Spectral Interpretation

The predicted 1H NMR spectrum of 3-(4-Dimethylamino-phenyl)-propionic acid hydrochloride is expected to exhibit distinct signals corresponding to the different proton environments in the molecule.

-

Aromatic Protons (H-a and H-b): The para-substituted benzene ring gives rise to a characteristic AA'BB' system, which is often simplified to two doublets. The protons ortho to the electron-donating dimethylamino group (H-b) are expected to be shielded and appear at a lower chemical shift (around 7.18 ppm) compared to the protons ortho to the electron-withdrawing propionic acid side chain (H-a), which are predicted to be deshielded and appear at a higher chemical shift (around 7.45 ppm). Both signals are expected to be doublets with a coupling constant of approximately 8.8 Hz, typical for ortho-coupling in a benzene ring.

-

Propionic Acid Protons (H-c and H-d): The two methylene groups of the propionic acid side chain form an ethyl-like system. The methylene group adjacent to the aromatic ring (H-c) is predicted to resonate at around 2.95 ppm as a triplet. The methylene group adjacent to the carboxylic acid group (H-d) is expected to be slightly more deshielded and appear at approximately 2.65 ppm, also as a triplet. The triplet multiplicity arises from the coupling with the adjacent methylene group, with a predicted coupling constant of about 7.6 Hz.

-

Dimethylamino Protons (H-e): The six protons of the two methyl groups attached to the nitrogen atom are chemically equivalent and are expected to appear as a sharp singlet at around 3.05 ppm.

-

Carboxylic Acid and Ammonium Protons (H-f and H-g): The acidic protons of the carboxylic acid and the ammonium hydrochloride are expected to be highly deshielded and will likely appear as broad singlets in the region of 10-13 ppm. Their exact chemical shifts are highly dependent on the solvent, concentration, and temperature. These signals may also undergo exchange with residual water in the solvent, leading to further broadening or even disappearance.

Experimental Protocol for 1H NMR Spectroscopy

The following is a detailed methodology for acquiring the 1H NMR spectrum of 3-(4-Dimethylamino-phenyl)-propionic acid hydrochloride.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of 3-(4-Dimethylamino-phenyl)-propionic acid hydrochloride.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6, D2O, or Methanol-d4) in a clean, dry vial. The choice of solvent is critical as the acidic protons' chemical shifts are solvent-dependent. DMSO-d6 is often a good choice for observing exchangeable protons.

-

Once fully dissolved, transfer the solution into a standard 5 mm NMR tube using a Pasteur pipette. Ensure no solid particles are transferred.

-

Cap the NMR tube securely.

2. NMR Instrument Parameters:

-

Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion.

-

Temperature: Set the probe temperature to 298 K (25 °C).

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on a Bruker spectrometer) is typically used.

-

Acquisition Parameters:

-

Number of Scans (NS): 16 to 64 scans are usually sufficient for a sample of this concentration.

-

Relaxation Delay (D1): A delay of 1-2 seconds is generally adequate.

-

Acquisition Time (AQ): Typically around 2-4 seconds.

-

Spectral Width (SW): A spectral width of approximately 16 ppm is recommended to ensure all signals, including the acidic protons, are observed.

-

-

Referencing: The chemical shifts should be referenced to the residual solvent peak (e.g., DMSO at 2.50 ppm).

3. Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum manually.

-

Perform baseline correction.

-

Integrate all the signals to determine the relative number of protons for each resonance.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference.

-

Analyze the multiplicities and coupling constants of the signals.

Visualizations

The following diagrams illustrate the chemical structure and proton environments of 3-(4-Dimethylamino-phenyl)-propionic acid hydrochloride.

Caption: Chemical structure of 3-(4-Dimethylamino-phenyl)-propionic acid hydrochloride with proton assignments.

Caption: Logical relationship of proton environments and their key coupling interactions.

Mass spectrometry of 3-(4-Dimethylamino-phenyl)-propionic acid hydrochloride

An In-Depth Technical Guide to the Mass Spectrometry of 3-(4-Dimethylamino-phenyl)-propionic acid hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mass spectrometric analysis of 3-(4-Dimethylamino-phenyl)-propionic acid hydrochloride. Due to the limited availability of published mass spectra for this specific compound, this document presents a predictive analysis based on the known fragmentation patterns of structurally related molecules, including aromatic carboxylic acids and phenethylamines.

Predicted Mass Spectrum Data

The mass spectral data for the free base, 3-(4-Dimethylamino-phenyl)-propionic acid (molecular weight: 193.25 g/mol ), is predicted below. The hydrochloride salt will dissociate in the ionization source, and the free base will be analyzed.

Table 1: Predicted Mass Spectral Data for 3-(4-Dimethylamino-phenyl)-propionic acid

| m/z (Predicted) | Proposed Fragment Ion | Structure of Fragment | Predicted Relative Abundance |

| 193.13 | [M]+• | C₁₁H₁₅NO₂ | Moderate |

| 148.10 | [M - COOH]+ | C₉H₁₄N | High |

| 134.08 | [M - CH₂COOH]+ | C₈H₁₂N | High |

| 120.08 | [C₈H₁₀N]+ | C₈H₁₀N | Moderate |

| 77.04 | [C₆H₅]+ | C₆H₅ | Low |

| 44.05 | [C₂H₆N]+ | C₂H₆N | Moderate |

Proposed Fragmentation Pattern

The fragmentation of 3-(4-Dimethylamino-phenyl)-propionic acid under electron ionization (EI) is expected to proceed through several key pathways initiated by the ionization of the molecule. The primary sites for fragmentation are the carboxylic acid group and the propyl chain.

A significant fragmentation pathway for aromatic carboxylic acids involves the loss of the carboxyl group.[1][2][3] For 3-(4-Dimethylamino-phenyl)-propionic acid, this would result in a prominent peak at m/z 148.10. Another expected fragmentation is the cleavage of the bond between the alpha and beta carbons of the propionic acid side chain, leading to the formation of a stable benzylic cation at m/z 134.08. This is a common fragmentation pattern for compounds with a phenyl group attached to an alkyl chain.[4][5][6] The dimethylamino group can also influence fragmentation, potentially leading to fragments containing the nitrogen atom.[7][8][9]

Experimental Protocols

The following is a detailed protocol for the analysis of 3-(4-Dimethylamino-phenyl)-propionic acid hydrochloride using Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI).

3.1. Sample Preparation

-

Stock Solution Preparation: Accurately weigh approximately 1 mg of 3-(4-Dimethylamino-phenyl)-propionic acid hydrochloride and dissolve it in 1 mL of a 50:50 mixture of methanol and water to create a 1 mg/mL stock solution.

-

Working Solution Preparation: Dilute the stock solution with the mobile phase to a final concentration of 10 µg/mL.

-

Filtration: Filter the working solution through a 0.22 µm syringe filter to remove any particulate matter before injection into the LC-MS system.

3.2. Liquid Chromatography Parameters

-

Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient:

-

0-1 min: 5% B

-

1-5 min: 5% to 95% B

-

5-7 min: 95% B

-

7-7.1 min: 95% to 5% B

-

7.1-10 min: 5% B

-

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40 °C.

-

Injection Volume: 5 µL.

3.3. Mass Spectrometry Parameters

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Capillary Voltage: 3.5 kV.

-

Cone Voltage: 30 V.

-

Source Temperature: 120 °C.

-

Desolvation Temperature: 350 °C.

-

Desolvation Gas Flow: 600 L/hr.

-

Cone Gas Flow: 50 L/hr.

-

Mass Range: m/z 50-500.

-

Data Acquisition: Full scan mode. For fragmentation studies, tandem MS (MS/MS) can be performed by selecting the parent ion (m/z 193.13) and applying collision-induced dissociation (CID).

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the mass spectrometric analysis of 3-(4-Dimethylamino-phenyl)-propionic acid hydrochloride.

References

- 1. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]

- 2. GCMS Section 6.12 [people.whitman.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. mdpi.com [mdpi.com]

- 5. scholar.lib.ntnu.edu.tw [scholar.lib.ntnu.edu.tw]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Peptide dimethylation: fragmentation control via distancing the dimethylamino group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. merckmillipore.com [merckmillipore.com]

Infrared spectroscopy of 3-(4-Dimethylamino-phenyl)-propionic acid hydrochloride

An in-depth analysis of the infrared (IR) spectrum of 3-(4-Dimethylamino-phenyl)-propionic acid hydrochloride reveals characteristic absorption bands corresponding to its distinct functional groups. This technical guide provides a detailed overview of the vibrational modes, a comprehensive experimental protocol for spectral acquisition, and a workflow for the analysis of this compound.

Predicted Infrared Absorption Data

The infrared spectrum of 3-(4-Dimethylamino-phenyl)-propionic acid hydrochloride is characterized by the vibrational frequencies of its carboxylic acid, tertiary amine hydrochloride, para-substituted aromatic ring, and aliphatic chain moieties. The expected absorption bands are summarized in the table below.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |

| 3300–2500 | O-H stretching (hydrogen-bonded) | Carboxylic acid | Broad |

| ~3030 | Aromatic C-H stretching | Para-substituted benzene ring | Medium |

| 2960–2850 | Aliphatic C-H stretching | Propionic acid chain (-CH₂-CH₂-) | Medium |

| 2800–2400 | N⁺-H stretching | Tertiary amine hydrochloride | Broad |

| 1760–1690 | C=O stretching | Carboxylic acid | Strong |

| 1610–1585 | C=C stretching (in-ring) | Para-substituted benzene ring | Medium |

| 1500–1400 | C=C stretching (in-ring) | Para-substituted benzene ring | Medium |

| 1440–1395 | O-H bending | Carboxylic acid | Medium |

| ~1465 | CH₂ scissoring | Propionic acid chain | Medium |

| 1335–1250 | C-N stretching | Aromatic amine | Strong |

| 1320–1210 | C-O stretching | Carboxylic acid | Strong |

| 950–910 | O-H out-of-plane bending | Carboxylic acid | Broad |

| 860–790 | C-H out-of-plane bending | Para-substituted benzene ring | Strong |

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy using the KBr Pellet Method

This protocol details the steps for acquiring the infrared spectrum of solid 3-(4-Dimethylamino-phenyl)-propionic acid hydrochloride using the potassium bromide (KBr) pellet technique.[1][2][3][4][5]

1. Materials and Equipment:

-

3-(4-Dimethylamino-phenyl)-propionic acid hydrochloride (sample)

-

Spectroscopy-grade potassium bromide (KBr), dried in an oven at 100-110°C for at least 2 hours to remove moisture.[3]

-

Agate mortar and pestle

-

Pellet press die set

-

Hydraulic press

-

FTIR spectrometer

-

Spatula

-

Analytical balance

2. Sample Preparation:

-

Weigh approximately 1-2 mg of the 3-(4-Dimethylamino-phenyl)-propionic acid hydrochloride sample.[5]

-

Weigh approximately 100-200 mg of dry, spectroscopy-grade KBr.[2] The sample concentration in KBr should be in the range of 0.2% to 1%.[1]

-

Transfer the sample and KBr to the agate mortar.

-

Gently grind the mixture with the pestle for several minutes until a fine, homogeneous powder is obtained.[1][2] The fine particle size is crucial to reduce scattering of the infrared radiation.[1]

3. Pellet Formation:

-

Carefully transfer the powdered mixture into the collar of the pellet press die.

-

Level the surface of the powder gently with a spatula.

-

Place the plunger into the collar and transfer the die set to the hydraulic press.

-

Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.[6]

-

Slowly release the pressure and carefully disassemble the die set to retrieve the KBr pellet. A good quality pellet should be clear and free of cracks.

4. Spectral Acquisition:

-

Place the KBr pellet into the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of a blank KBr pellet or of the empty sample compartment to account for atmospheric and instrumental contributions.[4]

-

Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

-

The spectrometer software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

5. Data Analysis:

-

Identify the characteristic absorption bands in the spectrum.

-

Correlate the observed peak positions (in cm⁻¹) with the known vibrational frequencies of the functional groups present in the molecule to confirm its structure.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for obtaining the FTIR spectrum of 3-(4-Dimethylamino-phenyl)-propionic acid hydrochloride using the KBr pellet method.

Caption: Experimental workflow for FTIR analysis using the KBr pellet method.

References

- 1. eng.uc.edu [eng.uc.edu]

- 2. drawellanalytical.com [drawellanalytical.com]

- 3. scienceijsar.com [scienceijsar.com]

- 4. jascoinc.com [jascoinc.com]

- 5. shimadzu.com [shimadzu.com]

- 6. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]

The Solubility Profile of 3-(4-Dimethylamino-phenyl)-propionic Acid Hydrochloride in Organic Solvents: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the solubility of 3-(4-Dimethylamino-phenyl)-propionic acid hydrochloride, a compound of interest in pharmaceutical research and development. Due to its potential applications, understanding its behavior in various organic solvents is crucial for process development, formulation, and analytical method design. However, a comprehensive search of publicly available scientific literature and technical data sheets reveals a significant lack of specific quantitative solubility data for this particular compound.

General Solubility Considerations

The solubility of a compound is influenced by its physicochemical properties and the nature of the solvent. For 3-(4-Dimethylamino-phenyl)-propionic acid hydrochloride, the presence of a hydrophilic hydrochloride salt and a more lipophilic dimethylamino-phenyl-propionic acid backbone suggests a complex solubility profile. It is anticipated to exhibit some solubility in polar protic solvents, such as lower alcohols, due to the potential for hydrogen bonding and ion-dipole interactions. Its solubility in non-polar aprotic solvents is expected to be limited.

Experimental Protocol for Solubility Determination

A standard and widely accepted method for determining the equilibrium solubility of a compound is the shake-flask method. The following provides a detailed, generalized protocol that can be adapted for the analysis of 3-(4-Dimethylamino-phenyl)-propionic acid hydrochloride.

Objective: To determine the equilibrium solubility of 3-(4-Dimethylamino-phenyl)-propionic acid hydrochloride in a selection of organic solvents at a controlled temperature.

Materials:

-

3-(4-Dimethylamino-phenyl)-propionic acid hydrochloride (solid)

-

Selected organic solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, acetone, dichloromethane, ethyl acetate)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a calibrated UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE or other compatible material)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid 3-(4-Dimethylamino-phenyl)-propionic acid hydrochloride to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the samples for a predetermined period (e.g., 24 to 72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Separation:

-

Once equilibrium is reached, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

To separate the saturated solution from the undissolved solid, centrifuge the vials at a specific speed and for a set duration.

-

-

Sample Preparation for Analysis:

-

Carefully withdraw a known volume of the clear supernatant using a calibrated pipette.

-

Filter the aliquot through a syringe filter to remove any remaining solid particles.

-

Dilute the filtered sample with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

Prepare a calibration curve using standard solutions of 3-(4-Dimethylamino-phenyl)-propionic acid hydrochloride of known concentrations.

-

Determine the concentration of the compound in the diluted samples by interpolating from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the solubility of 3-(4-Dimethylamino-phenyl)-propionic acid hydrochloride in each solvent by multiplying the concentration of the diluted sample by the dilution factor. The solubility is typically expressed in units of mg/mL or mol/L.

-

Data Presentation

As specific quantitative data could not be located in the public domain, the following table is presented as a template for researchers to populate with their experimentally determined values.

| Organic Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method |

| Methanol | 25 | Data not available | Data not available | Shake-Flask / HPLC |

| Ethanol | 25 | Data not available | Data not available | Shake-Flask / HPLC |

| Isopropanol | 25 | Data not available | Data not available | Shake-Flask / HPLC |

| Acetonitrile | 25 | Data not available | Data not available | Shake-Flask / HPLC |

| Acetone | 25 | Data not available | Data not available | Shake-Flask / HPLC |

| Dichloromethane | 25 | Data not available | Data not available | Shake-Flask / HPLC |

| Ethyl Acetate | 25 | Data not available | Data not available | Shake-Flask / HPLC |

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility using the shake-flask method.

Caption: Experimental workflow for solubility determination.

In-Depth Technical Guide on the Antidepressant-Like Effects of 3-(4-Dimethylamino-phenyl)-propionic acid hydrochloride

Disclaimer: Extensive literature searches did not yield specific preclinical studies, quantitative data, or detailed experimental protocols for the antidepressant-like effects of 3-(4-Dimethylamino-phenyl)-propionic acid hydrochloride. The following guide is a structured representation of the type of information that would be presented had such data been available, based on standard practices in preclinical psychopharmacology. The experimental protocols and data tables are illustrative and based on common methodologies used to evaluate potential antidepressant compounds.

Introduction

3-(4-Dimethylamino-phenyl)-propionic acid hydrochloride is a chemical compound with a structure that suggests potential interaction with neurobiological targets relevant to mood disorders. The presence of a dimethylamino-phenyl group is a feature found in some centrally active compounds. This document outlines the hypothetical preclinical evaluation of this compound for antidepressant-like activity, detailing standard experimental procedures and potential mechanisms of action that would be investigated.

Hypothetical Quantitative Data on Antidepressant-Like Effects

The antidepressant potential of a novel compound is typically assessed using a battery of behavioral despair tests in rodents. The most common are the Forced Swim Test (FST) and the Tail Suspension Test (TST). These tests are based on the principle that an animal will develop an immobile posture when placed in an inescapable, stressful situation. A reduction in the duration of immobility is interpreted as an antidepressant-like effect.

Table 1: Effects of 3-(4-Dimethylamino-phenyl)-propionic acid hydrochloride in the Forced Swim Test (FST) in Mice

| Treatment Group | Dose (mg/kg, i.p.) | Immobility Time (seconds) | % Decrease in Immobility vs. Vehicle |

| Vehicle (Saline) | - | 180 ± 15 | - |

| Imipramine (Positive Control) | 20 | 90 ± 10 | 50% |

| Compound A | 10 | 150 ± 12 | 16.7% |

| Compound A | 20 | 110 ± 14 | 38.9% |

| Compound A | 40 | 85 ± 11 | 52.8% |

Data are presented as mean ± SEM (Standard Error of the Mean). "Compound A" represents 3-(4-Dimethylamino-phenyl)-propionic acid hydrochloride.

Table 2: Effects of 3-(4-Dimethylamino-phenyl)-propionic acid hydrochloride in the Tail Suspension Test (TST) in Mice

| Treatment Group | Dose (mg/kg, i.p.) | Immobility Time (seconds) | % Decrease in Immobility vs. Vehicle |

| Vehicle (Saline) | - | 210 ± 18 | - |

| Fluoxetine (Positive Control) | 20 | 115 ± 12 | 45.2% |

| Compound A | 10 | 180 ± 15 | 14.3% |

| Compound A | 20 | 130 ± 16 | 38.1% |

| Compound A | 40 | 100 ± 13 | 52.4% |

Data are presented as mean ± SEM. "Compound A" represents 3-(4-Dimethylamino-phenyl)-propionic acid hydrochloride.

Detailed Experimental Protocols

The following are detailed, standardized protocols for the key experiments that would be cited in the evaluation of a potential antidepressant.

3.1. Animals

Male Swiss Webster mice, weighing 25-30 g, would be used for these studies. The animals would be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water. All experiments would be conducted in accordance with the ethical guidelines for the care and use of laboratory animals.

3.2. Drug Administration

3-(4-Dimethylamino-phenyl)-propionic acid hydrochloride would be dissolved in a 0.9% saline solution. The compound would be administered via intraperitoneal (i.p.) injection 30-60 minutes prior to the behavioral tests. A vehicle control group (saline) and a positive control group (a known antidepressant like imipramine or fluoxetine) would be included in each experiment.

3.3. Forced Swim Test (FST)

-

Apparatus: A transparent glass cylinder (25 cm height, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm.

-

Procedure:

-

Mice are individually placed in the cylinder for a 6-minute session.

-

The session is video-recorded for later analysis.

-

The duration of immobility (defined as the time the mouse floats motionless or makes only small movements to keep its head above water) is scored during the last 4 minutes of the test.

-

-

Data Analysis: The mean immobility time for each treatment group is calculated and compared using a one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's test) for comparison with the vehicle control group.

3.4. Tail Suspension Test (TST)

-

Apparatus: A commercially available tail suspension chamber or a custom-made setup where mice can be suspended by their tails.

-

Procedure:

-

A small piece of adhesive tape is attached to the tail of the mouse, approximately 1-2 cm from the tip.

-

The mouse is then suspended by the tape from a hook or a lever in the chamber.

-

The total duration of the test is 6 minutes, and the session is video-recorded.

-

The duration of immobility is scored.

-

-

Data Analysis: Similar to the FST, the mean immobility time for each group is analyzed using ANOVA and appropriate post-hoc tests.

Visualization of Potential Mechanisms and Workflows

Given the chemical structure, a plausible mechanism of action for 3-(4-Dimethylamino-phenyl)-propionic acid hydrochloride could involve the modulation of monoamine neurotransmitter systems. The following diagrams illustrate a hypothetical experimental workflow and a potential signaling pathway.

Conclusion

While there is currently no published data on the antidepressant-like effects of 3-(4-Dimethylamino-phenyl)-propionic acid hydrochloride, this guide provides a framework for how such an investigation would be conducted and presented. The hypothetical data and protocols are based on established methodologies in the field of psychopharmacology. Further research is necessary to determine if this compound possesses any therapeutic potential for mood disorders.

Technical Whitepaper on the Analgesic Properties of 3-(4-Dimethylamino-phenyl)-propionic acid hydrochloride

Audience: Researchers, scientists, and drug development professionals.

Subject: An in-depth review of the analgesic properties, mechanisms of action, and experimental data related to 3-(4-Dimethylamino-phenyl)-propionic acid hydrochloride.

Executive Summary

This document provides a comprehensive overview of the current scientific understanding of the analgesic properties of 3-(4-Dimethylamino-phenyl)-propionic acid hydrochloride. A thorough search of peer-reviewed literature, patent databases, and other technical resources was conducted to collate all available data on its efficacy, mechanism of action, and experimental protocols related to its study as a pain management agent.

Despite extensive investigation, there is a significant lack of publicly available scientific literature detailing the analgesic properties of 3-(4-Dimethylamino-phenyl)-propionic acid hydrochloride. No studies presenting quantitative data on its analgesic efficacy, specific experimental protocols for its evaluation, or elucidation of its signaling pathways in pain modulation were identified.

This whitepaper will summarize the available chemical information for the compound and discuss the analgesic properties of structurally related molecules to provide a context for potential future research.

Chemical and Physical Properties

3-(4-Dimethylamino-phenyl)-propionic acid hydrochloride is a chemical compound with the following identifiers:

| Property | Value |

| Molecular Formula | C₁₁H₁₆ClNO₂ |

| Molecular Weight | 229.70 g/mol |

| CAS Number | 73718-09-9 |

| Synonyms | Benzenepropanoic acid, 4-(dimethylamino)-, hydrochloride |

The hydrochloride salt form generally enhances the water solubility of the compound, a desirable characteristic for pharmaceutical development.

Review of Analgesic Properties in Structurally Related Compounds

While direct evidence for the analgesic activity of 3-(4-Dimethylamino-phenyl)-propionic acid hydrochloride is absent from the current scientific literature, the broader class of compounds containing a dimethylamino-phenyl moiety has been explored for various pharmacological activities. It is hypothesized that compounds of this nature may interact with various biological targets, potentially including those involved in pain signaling.

For instance, research on other molecules containing the dimethylamino-phenyl group has suggested potential interactions with neurotransmitter systems. However, without specific studies on 3-(4-Dimethylamino-phenyl)-propionic acid hydrochloride, any discussion of its analgesic potential remains speculative.

Potential Experimental Protocols for Analgesic Activity Screening

Should researchers wish to investigate the analgesic properties of 3-(4-Dimethylamino-phenyl)-propionic acid hydrochloride, a standard battery of preclinical animal models could be employed. These established protocols are designed to assess efficacy in various pain modalities, including nociceptive, inflammatory, and neuropathic pain.

A potential workflow for screening the analgesic activity of a novel compound is outlined below.

Methodology for the Acetic Acid-Induced Writhing Test (A Common Nociceptive Pain Model):

-

Animals: Male Swiss albino mice (20-25 g) are typically used.

-

Acclimatization: Animals are allowed to acclimatize to the laboratory conditions for at least one hour before the experiment.

-

Grouping: Animals are randomly divided into control and experimental groups.

-

Drug Administration: The test compound, 3-(4-Dimethylamino-phenyl)-propionic acid hydrochloride, would be administered intraperitoneally or orally at various doses. The control group receives the vehicle.

-

Induction of Pain: After a set pre-treatment time (e.g., 30 minutes), a 0.6% solution of acetic acid is injected intraperitoneally to induce a characteristic writhing response.

-

Observation: The number of writhes (a constriction of the abdomen followed by stretching of the hind limbs) is counted for a defined period (e.g., 20 minutes) following the acetic acid injection.

-

Data Analysis: The percentage inhibition of writhing is calculated for each group compared to the control group.

Potential Signaling Pathways in Analgesia

Given the lack of specific data for 3-(4-Dimethylamino-phenyl)-propionic acid hydrochloride, any depiction of its involvement in signaling pathways would be entirely hypothetical. However, for illustrative purposes, a simplified diagram of a common pain signaling pathway is provided below. This pathway highlights potential targets for analgesic drugs.

Conclusion and Future Directions

There is currently no scientific evidence to support or refute the analgesic properties of 3-(4-Dimethylamino-phenyl)-propionic acid hydrochloride. The absence of data presents a clear gap in the literature.

Future research should focus on:

-

Initial in vitro screening: To determine if the compound interacts with known targets in pain pathways.

-

In vivo screening: Utilizing standard animal models of pain to assess any potential analgesic effects.

-

Mechanism of action studies: Should analgesic activity be observed, further studies would be required to elucidate the underlying molecular mechanisms.

Without such foundational research, any claims regarding the analgesic properties of this compound are unsubstantiated. This whitepaper serves to highlight the current void in knowledge and provide a roadmap for the initial exploration of this compound's pharmacological profile.

Methodological & Application

Synthesis of 3-(4-Dimethylamino-phenyl)-propionic acid hydrochloride: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 3-(4-Dimethylamino-phenyl)-propionic acid hydrochloride, a compound of interest in pharmaceutical research and development. The protocols outlined below are based on established chemical transformations and offer a reliable method for the preparation of this target molecule.

Physicochemical Data

A summary of the key reagents and the final product is provided in the table below for easy reference.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form | CAS Number |

| 4-(Dimethylamino)cinnamic acid | C₁₁H₁₃NO₂ | 191.23 | Powder | 1552-96-1 |

| 3-(4-Dimethylaminophenyl)propionic acid | C₁₁H₁₅NO₂ | 193.24 | Solid | 73718-09-9 |

| 3-(4-Dimethylamino-phenyl)-propionic acid hydrochloride | C₁₁H₁₆ClNO₂ | 229.70 | Solid | Not available |

Synthetic Strategy

The synthesis of 3-(4-Dimethylamino-phenyl)-propionic acid hydrochloride is achieved through a two-step process. The first step involves the catalytic hydrogenation of the commercially available 4-(Dimethylamino)cinnamic acid to yield 3-(4-Dimethylaminophenyl)propionic acid. The second step is the conversion of the resulting carboxylic acid to its hydrochloride salt.

Caption: Synthetic workflow for 3-(4-Dimethylamino-phenyl)-propionic acid hydrochloride.

Experimental Protocols

Step 1: Synthesis of 3-(4-Dimethylaminophenyl)propionic acid

This protocol describes the catalytic hydrogenation of 4-(Dimethylamino)cinnamic acid to selectively reduce the carbon-carbon double bond.

Materials:

-

4-(Dimethylamino)cinnamic acid

-

10% Palladium on carbon (Pd/C)

-

Ethanol (absolute)

-

Hydrogen gas (H₂)

-

Round-bottom flask

-

Magnetic stirrer

-

Hydrogenation apparatus (e.g., Parr hydrogenator or a balloon setup)

-

Filtration apparatus (e.g., Büchner funnel with filter paper or a Celite pad)

-

Rotary evaporator

Procedure:

-

In a suitable round-bottom flask, dissolve 4-(Dimethylamino)cinnamic acid (1.0 eq) in absolute ethanol.

-

Carefully add 10% Palladium on carbon (5-10 mol% Pd) to the solution under an inert atmosphere (e.g., nitrogen or argon).

-

Seal the flask and connect it to the hydrogenation apparatus.

-

Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere is replaced by hydrogen.

-

Pressurize the vessel with hydrogen gas (typically 1-3 atm, or use a hydrogen balloon).

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is completely consumed.

-

Once the reaction is complete, carefully vent the hydrogen gas and purge the system with an inert gas.

-

Filter the reaction mixture through a pad of Celite® or a membrane filter to remove the palladium catalyst. Wash the filter cake with a small amount of ethanol.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 3-(4-Dimethylaminophenyl)propionic acid. The product can be used in the next step without further purification if deemed sufficiently pure by analysis.

Expected Yield: Quantitative.

Step 2: Synthesis of 3-(4-Dimethylamino-phenyl)-propionic acid hydrochloride

This protocol details the conversion of the free base to its corresponding hydrochloride salt.

Materials:

-

3-(4-Dimethylaminophenyl)propionic acid (from Step 1)

-

Anhydrous diethyl ether

-

Hydrochloric acid solution in diethyl ether (e.g., 2 M)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Filtration apparatus (e.g., Büchner funnel with filter paper)

-

Vacuum oven

Procedure:

-

Dissolve the crude 3-(4-Dimethylaminophenyl)propionic acid (1.0 eq) in a minimal amount of anhydrous diethyl ether in a round-bottom flask.

-

Cool the solution in an ice bath with stirring.

-

Slowly add a solution of hydrochloric acid in diethyl ether (1.1 eq) dropwise to the stirred solution.

-

A precipitate of the hydrochloride salt should form upon addition of the HCl solution.

-

Continue stirring the mixture in the ice bath for 30-60 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration and wash the filter cake with a small amount of cold, anhydrous diethyl ether.

-

Dry the resulting white to off-white solid under vacuum to afford 3-(4-Dimethylamino-phenyl)-propionic acid hydrochloride.

Expected Yield: >95%.

Characterization Data (Representative)

The following table summarizes expected characterization data for the final product. Actual results may vary.

| Analysis | Expected Result |

| Melting Point | To be determined experimentally. |

| ¹H NMR | Peaks corresponding to the aromatic protons, the dimethylamino group protons, and the two methylene groups of the propionic acid chain. The chemical shifts will be influenced by the protonation of the amine and the carboxylic acid proton. |

| ¹³C NMR | Resonances for the aromatic carbons, the dimethylamino carbons, the methylene carbons, and the carbonyl carbon of the carboxylic acid. |

| FT-IR (KBr) | Characteristic peaks for the carboxylic acid O-H stretch, C=O stretch, aromatic C-H and C=C stretches, and the C-N stretch. The broad O-H stretch may be indicative of hydrogen bonding. The presence of the ammonium salt may also be observable. |

| Mass Spectrometry | The mass spectrum should show the molecular ion peak corresponding to the free base, 3-(4-Dimethylaminophenyl)propionic acid. |

Signaling Pathway and Logical Relationship Diagram

The following diagram illustrates the logical progression of the chemical transformations.

Caption: Logical flow of the synthesis of 3-(4-Dimethylamino-phenyl)-propionic acid hydrochloride.

Application Notes and Protocols for the Synthesis of 3-(4-Dimethylamino-phenyl)-propionic acid hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 3-(4-Dimethylamino-phenyl)-propionic acid hydrochloride, a valuable intermediate in pharmaceutical and organic synthesis. The synthesis is a three-step process commencing with the Knoevenagel-Doebner condensation of 4-dimethylaminobenzaldehyde and malonic acid to yield 4-(dimethylamino)cinnamic acid. Subsequent reduction of the cinnamic acid derivative via catalytic hydrogenation affords 3-(4-dimethylaminophenyl)propanoic acid. The final step involves the conversion of the propanoic acid to its hydrochloride salt to improve its stability and handling properties. This protocol includes detailed experimental procedures, characterization data, and visual representations of the synthetic pathway and workflow.

Introduction